1-(4-Aminopyrimidin-5-yl)ethanone

Descripción

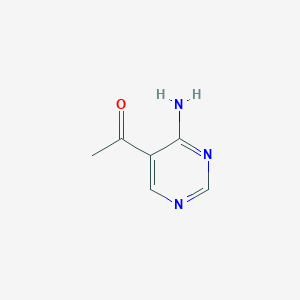

1-(4-Aminopyrimidin-5-yl)ethanone is a pyrimidine derivative characterized by an acetyl group (ethanone) at position 5 and an amino group at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

IUPAC Name |

1-(4-aminopyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4(10)5-2-8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEANCHPYKIXONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-Aminopyrimidin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2) . This reaction typically proceeds under mild conditions and results in the formation of the desired aminopyrimidine ketone.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing production costs and environmental impact.

Análisis De Reacciones Químicas

1-(4-Aminopyrimidin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted pyrimidine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction may produce pyrimidine alcohols.

Aplicaciones Científicas De Investigación

1-(4-Aminopyrimidin-5-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and industrial applications.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Aminopyrimidin-5-yl)ethanone depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of 1-(4-Aminopyrimidin-5-yl)ethanone, emphasizing substituent variations and their implications:

Physicochemical Properties

- Solubility and Lipophilicity: The amino group in this compound increases water solubility compared to methyl-substituted analogs (e.g., 1-(4-Methylpyrimidin-5-yl)ethanone, LogP ~1.2) .

- Thermal Stability : Sulfanylidene derivatives () exhibit higher melting points (>200°C) due to hydrogen bonding and planar crystal packing .

Key Research Findings

Crystallographic Insights: X-ray studies of fluorophenyl-sulfanylidene analogs reveal non-planar pyrimidine rings with dihedral angles up to 69.57°, influencing intermolecular interactions .

SAR (Structure-Activity Relationship) : Methylthio substitution at position 2 () enhances reactivity toward nucleophiles, enabling diverse functionalization pathways .

Actividad Biológica

1-(4-Aminopyrimidin-5-yl)ethanone, a compound with the chemical formula C7H8N4O, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The structure of this compound features a pyrimidine ring substituted with an amino group and an ethanone moiety. This configuration is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, its structural similarity to nucleotide analogs allows it to interfere with nucleotide synthesis pathways, which is vital in cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt bacterial cell wall synthesis has been observed in vitro against certain strains.

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating various signaling pathways. Its effectiveness as a chemotherapeutic agent is currently under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibits nucleotide synthesis enzymes | |

| Antimicrobial | Effective against specific bacterial strains | |

| Antitumor | Induces apoptosis in cancer cell lines |

Case Study: Antitumor Activity

A notable study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, and results indicated a dose-dependent increase in apoptotic markers. Key findings included:

- Cell Viability : At concentrations above 50 µM, cell viability decreased significantly (p < 0.05).

- Mechanism : The study suggested that the compound activates caspase pathways leading to programmed cell death.

This research highlights the potential of this compound as a candidate for further development in cancer therapeutics.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies indicate:

- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 2 hours.

- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting reduced biological activity.

- Toxicity Profile : Toxicological assessments reveal low acute toxicity levels; however, long-term studies are warranted to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Aminopyrimidin-5-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of substituted pyrimidine precursors with acetylating agents. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via Friedel-Crafts acylation or nucleophilic substitution, with purification via column chromatography and characterization by / NMR . Optimization requires adjusting solvent polarity (e.g., acetonitrile vs. toluene), temperature, and stoichiometric ratios of reagents to minimize side products.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : NMR spectroscopy (, , and ) is critical for confirming the amine and ketone functionalities. IR spectroscopy identifies N–H (3300–3500 cm) and C=O (1680–1720 cm) stretches. Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns. For structural ambiguity, single-crystal X-ray diffraction provides definitive confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in sealed containers to prevent oxidation or hydrolysis. Avoid exposure to moisture and light. Safety protocols include using fume hoods, PPE (gloves, goggles), and immediate neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For accuracy, include exact-exchange corrections (e.g., Becke’s 1993 functional) to model electron correlation effects, which are critical for predicting reactivity in heterocyclic systems .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) can arise from solvent effects or transition-state stabilization not captured in gas-phase DFT. Use polarizable continuum models (PCM) for solvation corrections. Validate with kinetic isotope effect (KIE) studies or in situ IR monitoring of intermediates .

Q. How does crystallographic data inform structure-property relationships in derivatives of this compound?

- Methodological Answer : X-ray crystallography reveals bond angles, dihedral distortions, and hydrogen-bonding networks. For example, sulfanylidene-substituted analogs show planar pyrimidine rings, influencing π-π stacking in solid-state applications. Pair this with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What role does this compound play in catalytic systems, such as palladacycle pre-catalysts?

- Methodological Answer : The aminopyrimidine moiety can act as a directing group in cyclometalation reactions. For instance, pyrazole-based palladacycles derived from similar ketones exhibit enhanced catalytic activity in cross-coupling reactions. Optimize ligand geometry via steric/electronic tuning of substituents .

Methodological Considerations

- Experimental Design : When synthesizing derivatives, use DoE (Design of Experiments) to screen variables (e.g., temperature, catalyst loading) for high-throughput optimization.

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to confirm assignments .

- Safety Compliance : Adhere to GHS hazard codes (H302, H315) and disposal protocols for amine-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.